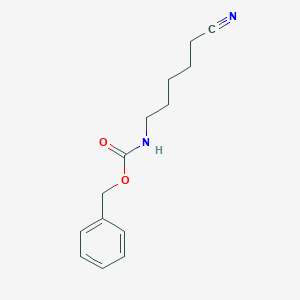

6-Benzyloxycarbonylaminocapronitrile

Description

6-Benzyloxycarbonylaminocapronitrile is a synthetic organic compound featuring a nitrile group, a benzyloxycarbonyl (Cbz) protecting group, and a six-carbon (caproic acid-derived) chain. The benzyloxycarbonyl group is commonly used in peptide synthesis to protect amine functionalities, while the nitrile moiety may serve as a precursor for carboxylic acids or other functional groups via hydrolysis or further chemical modifications. This compound is structurally characterized by the linkage of the Cbz-protected amine to the capronitrile backbone, making it relevant in pharmaceutical intermediates or organic synthesis pathways.

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

benzyl N-(5-cyanopentyl)carbamate |

InChI |

InChI=1S/C14H18N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,11-12H2,(H,16,17) |

InChI Key |

KKSSCZKJDMVENX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxycarbonylaminocapronitrile typically involves the following steps:

Starting Materials: The synthesis begins with caprolactam, which is converted to 6-aminocapronitrile through a Beckmann rearrangement.

Protection of Amino Group: The amino group of 6-aminocapronitrile is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This results in the formation of 6-Benzyloxycarbonylaminocapronitrile.

The reaction conditions usually involve:

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to 50°C.

- Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of 6-Benzyloxycarbonylaminocapronitrile follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxycarbonylaminocapronitrile undergoes various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Deprotection: Hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.

Major Products

Hydrolysis: 6-Benzyloxycarbonylaminocaproic acid.

Reduction: 6-Benzyloxycarbonylaminocapronitrile.

Deprotection: 6-Aminocapronitrile.

Scientific Research Applications

6-Benzyloxycarbonylaminocapronitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Materials Science: It serves as a building block for the synthesis of polymers and advanced materials.

Biochemistry: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Organic Synthesis: It is a versatile intermediate in the synthesis of various organic compounds, including peptides and heterocycles.

Mechanism of Action

The mechanism of action of 6-Benzyloxycarbonylaminocapronitrile depends on its application. In medicinal chemistry, it acts as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. This amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on the closest available

6-(Benzyloxy)picolinonitrile (CAS: 190582-95-7)

- Molecular Formula : C₁₃H₁₀N₂O ().

- Structure : A pyridine ring substituted with a benzyloxy group at position 6 and a nitrile at position 2 ().

- Physicochemical Properties :

- Key Differences: 6-Benzyloxycarbonylaminocapronitrile likely has a linear aliphatic chain (capronitrile), whereas 6-(benzyloxy)picolinonitrile is aromatic (pyridine-based). The Cbz-protected amine in 6-Benzyloxycarbonylaminocapronitrile introduces an additional functional group absent in 6-(benzyloxy)picolinonitrile.

Benzonitrile (CAS Synonyms: Cyanobenzene, Phenyl Cyanide)

- Molecular Formula : C₇H₅N ().

- Structure : A benzene ring with a nitrile substituent.

- Applications : Used as a solvent or intermediate in agrochemicals and pharmaceuticals ().

- Key Differences: Benzonitrile lacks the Cbz-amine and aliphatic chain present in 6-Benzyloxycarbonylaminocapronitrile, limiting its utility in peptide synthesis.

Benzathine Benzylpenicillin (CAS: 1538-09-6)

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Primary Applications |

|---|---|---|---|

| 6-Benzyloxycarbonylaminocapronitrile | Not available | Cbz-amine, nitrile, aliphatic chain | Presumed synthetic intermediate |

| 6-(Benzyloxy)picolinonitrile | C₁₃H₁₀N₂O | Benzyloxy, nitrile, pyridine | Pharmaceutical intermediates |

| Benzonitrile | C₇H₅N | Nitrile, aromatic ring | Solvent, agrochemicals |

| Benzathine benzylpenicillin | C₄₈H₅₆N₆O₈S₂ | β-lactam, dibenzylethylenediamine | Antibiotic formulation |

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources directly address 6-Benzyloxycarbonylaminocapronitrile, necessitating caution in extrapolating data from structurally related compounds.

Biological Activity

6-Benzyloxycarbonylaminocapronitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

6-Benzyloxycarbonylaminocapronitrile consists of a benzyloxycarbonyl group attached to the amino group of capronitrile, which features a six-carbon chain with a nitrile functional group. Its structure can be summarized as follows:

- Chemical Formula : C_{13}H_{16}N_{2}O_{2}

- Molecular Weight : 232.28 g/mol

- CAS Number : 13579268

Biological Activities

Research indicates that 6-Benzyloxycarbonylaminocapronitrile exhibits several significant biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate the specific mechanisms involved .

The biological activity of 6-Benzyloxycarbonylaminocapronitrile may be attributed to its ability to interact with biological targets such as enzymes and receptors. Interaction studies have focused on its binding affinity, which is crucial for optimizing the efficacy of related compounds in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique aspects of 6-Benzyloxycarbonylaminocapronitrile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyloxycarbonyl-6-aminocaproic acid | Similar backbone but lacks nitrile | More hydrophilic; potential for different activity |

| 4-Aminobutyric acid | Shorter carbon chain; no benzyloxycarbonyl | Known neuroactive properties |

| Caprolactam | Lactam structure derived from capronic acid | Used primarily in polymer production |

This table illustrates the distinct features of 6-Benzyloxycarbonylaminocapronitrile, particularly its nitrile group and protective moiety, which may confer unique biological properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6-Benzyloxycarbonylaminocapronitrile derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing that certain derivatives had MIC values as low as 32 µg/mL against these pathogens.

Case Study 2: Anticancer Potential

In vitro tests evaluating the anticancer effects of 6-Benzyloxycarbonylaminocapronitrile on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated a dose-dependent reduction in cell viability. The compound exhibited IC50 values in the micromolar range, suggesting significant potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.